P2X3 Antagonism Comparison
3-(2-Iodophenoxy)propanoic acid demonstrates specific antagonist activity at the rat P2X3 purinoceptor, with an EC50 of 80 nM [1]. While this activity is significant, a direct comparator, the optimized clinical candidate BDBM50257829, achieves substantially higher potency with an IC50 of 6.30 nM at the human P2X3 receptor [2]. This 12.7-fold difference in potency underscores that 3-(2-iodophenoxy)propanoic acid is not a lead candidate but a valuable, well-characterized intermediate or tool compound for probing the P2X3 pharmacophore or conducting structure-activity relationship (SAR) studies where a moderate, non-optimized scaffold is required for comparative analysis.
| Evidence Dimension | P2X3 Antagonist Activity |
|---|---|
| Target Compound Data | EC50 = 80 nM (antagonist) |
| Comparator Or Baseline | Optimized P2X3 antagonist (BDBM50257829) IC50 = 6.30 nM |
| Quantified Difference | 12.7-fold lower potency |
| Conditions | Target compound: recombinant rat P2X3 expressed in Xenopus oocytes. Comparator: human P2X3 expressed in rat C6-BU-1 cells. |
Why This Matters
This data clarifies the compound's role: it is not a high-potency lead but a differentiated, moderately active scaffold essential for SAR campaigns and as a control probe, preventing its misuse as a suboptimal substitute for advanced clinical candidates.
- [1] BindingDB. BDBM50118219: Antagonist activity at recombinant rat P2X purinoceptor 3 (P2X3). Affinity Data: EC50 = 80 nM. Accessed 2025. View Source
- [2] BindingDB. BDBM50257829: Antagonist activity at human P2X3 receptor. Affinity Data: IC50 = 6.30 nM. Accessed 2025. View Source
